2,2'-(3-(trifluoromethyl)-1H-pyrazole-1,4-diyl)diacetonitrile
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Overview
Description
2,2’-(3-(trifluoromethyl)-1H-pyrazole-1,4-diyl)diacetonitrile is a chemical compound characterized by the presence of a trifluoromethyl group attached to a pyrazole ring, which is further connected to two acetonitrile groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(3-(trifluoromethyl)-1H-pyrazole-1,4-diyl)diacetonitrile typically involves the reaction of 3-(trifluoromethyl)-1H-pyrazole with acetonitrile under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the pyrazole, followed by the addition of acetonitrile to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of advanced purification techniques such as chromatography and crystallization ensures the high quality of the final compound.
Chemical Reactions Analysis
Types of Reactions
2,2’-(3-(trifluoromethyl)-1H-pyrazole-1,4-diyl)diacetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetonitrile groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in dry solvents like tetrahydrofuran.
Substitution: Various nucleophiles such as amines or thiols; reactions can be conducted under mild to moderate temperatures.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
2,2’-(3-(trifluoromethyl)-1H-pyrazole-1,4-diyl)diacetonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, especially in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,2’-(3-(trifluoromethyl)-1H-pyrazole-1,4-diyl)diacetonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the compound can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoroacetophenone: Another compound with a trifluoromethyl group, used in the synthesis of fluorinated polymers and as an organocatalyst.
Fluorinated Quinolines: Compounds with fluorine atoms incorporated into quinoline rings, known for their biological activities and applications in medicine.
Uniqueness
2,2’-(3-(trifluoromethyl)-1H-pyrazole-1,4-diyl)diacetonitrile is unique due to its combination of a pyrazole ring with a trifluoromethyl group and two acetonitrile groups. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-[1-(cyanomethyl)-3-(trifluoromethyl)pyrazol-4-yl]acetonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N4/c9-8(10,11)7-6(1-2-12)5-15(14-7)4-3-13/h5H,1,4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWPNQOOBOXCQQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN1CC#N)C(F)(F)F)CC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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